molecular formula C3H5NO3 B104764 N-Formylglycine CAS No. 2491-15-8

N-Formylglycine

Cat. No.: B104764
CAS No.: 2491-15-8
M. Wt: 103.08 g/mol
InChI Key: UGJBHEZMOKVTIM-UHFFFAOYSA-N
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Description

N-Formylglycine is an organic compound belonging to the class of N-formyl-alpha amino acids. It is characterized by the presence of a formyl group attached to the nitrogen atom of glycine. This compound is notable for its role as a post-translationally generated residue found in the active sites of type I sulfatases, where it plays a crucial role in catalysis .

Biochemical Analysis

Biochemical Properties

N-Formylglycine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a variety of biochemical and molecular mechanisms .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Formylglycine can be synthesized through various methods. One common approach involves the oxidation of cysteine or serine residues by formylglycine-generating enzymes (FGEs) or anaerobic sulfatase-maturating enzymes (anSMEs). This enzymatic oxidation introduces the formyl group into the amino acid .

Another synthetic route involves the reaction of glycine ethyl ester hydrochloride with methyl formate in the presence of triethylamine. The reaction mixture is refluxed, and the resulting this compound ethyl ester is isolated and purified .

Industrial Production Methods: Industrial production of this compound typically involves the enzymatic oxidation of cysteine or serine residues using FGEs or anSMEs. This method is preferred due to its efficiency and specificity in introducing the formyl group into the amino acid .

Chemical Reactions Analysis

Types of Reactions: N-Formylglycine undergoes various chemical reactions, including:

    Oxidation: The formyl group can be further oxidized to form carboxylic acids.

    Reduction: The formyl group can be reduced to form primary amines.

    Substitution: The formyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the formyl group under mild conditions.

Major Products Formed:

Scientific Research Applications

N-Formylglycine has a wide range of scientific research applications:

Comparison with Similar Compounds

    N-Acetylglycine: Similar in structure but with an acetyl group instead of a formyl group.

    N-Phenylglycine: Contains a phenyl group attached to the nitrogen atom.

    N-Tritylglycine: Features a trityl group attached to the nitrogen atom.

Uniqueness: N-Formylglycine is unique due to its role as a post-translationally generated residue in type I sulfatases. Its ability to participate in highly efficient catalytic mechanisms for sulfate ester hydrolysis sets it apart from other similar compounds .

Properties

IUPAC Name

2-formamidoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO3/c5-2-4-1-3(6)7/h2H,1H2,(H,4,5)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJBHEZMOKVTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179615
Record name N-formylglycine
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Molecular Weight

103.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2491-15-8
Record name Formylglycine
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Record name N-formylglycine
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Record name N-Formylglycine
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Record name N-formylglycine
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Record name N-formylglycine
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Record name FORMYLGLYCINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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